molecular formula C18H13ClF3N B2871776 N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline CAS No. 861208-85-7

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline

Cat. No.: B2871776
CAS No.: 861208-85-7
M. Wt: 335.75
InChI Key: LLKBAQNMYYMZAR-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trifluoromethyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the condensation of 1-chloro-3,4-dihydro-2-naphthaldehyde with 4-(trifluoromethyl)aniline under acidic or basic conditions to form the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(1-chloro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline
  • N-[(E)-(1-bromo-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline
  • N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(methyl)aniline

Uniqueness

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline is unique due to the presence of both a chloro and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its stability and selectivity in various applications.

Properties

IUPAC Name

1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[4-(trifluoromethyl)phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N/c19-17-13(6-5-12-3-1-2-4-16(12)17)11-23-15-9-7-14(8-10-15)18(20,21)22/h1-4,7-11H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKBAQNMYYMZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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